(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[(E)-2-(dimethylamino)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-11(2)4-3-5-6(12(15)16)7(13)10-8(14)9-5/h3-4H,1-2H3,(H2,9,10,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAFVBXTFWGLP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione, with the CAS number 116705-41-0 and molecular formula C8H10N4O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Weight : 226.19 g/mol
- Purity : Typically ≥95%
- Chemical Structure : The compound features a nitro group which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanism of action appears to involve interference with cellular processes that lead to apoptosis in cancer cells.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound against the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value indicative of moderate potency in inducing cell death .
- In comparative studies with other compounds in the same class, it was noted that modifications to the nitro group enhanced cytotoxicity, suggesting a structure-activity relationship where electron-withdrawing groups increase efficacy .
-
Mechanism of Action :
- The compound's mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis. This was observed through flow cytometry analyses that showed increased sub-G1 populations indicative of apoptotic cells upon treatment with this compound .
- Additionally, studies have indicated that the compound may inhibit specific kinases involved in cell proliferation, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Nitro Group Positioning : The position and electronic nature of substituents on the pyrimidine ring significantly affect its biological activity.
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability, contributing to its efficacy in vitro .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 27.6 | Apoptosis induction |
| Cell Cycle Arrest | Various Cancer Cell Lines | Varies | G2/M phase arrest |
| Kinase Inhibition | In vitro assays | Not specified | Inhibition of proliferation pathways |
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 is a key site for reduction reactions. Hydrogenation or catalytic reduction converts it into an amino group, enabling further functionalization.
Example Reaction
Reduction of the nitro group enhances nucleophilicity at position 5, facilitating subsequent acylation or alkylation (e.g., with acetic anhydride to form acetamide derivatives) .
Cyclization Reactions
The dimethylamino vinyl group participates in intramolecular cyclization under acidic or thermal conditions, forming fused heterocycles.
Case Study
Heating the compound in acetic acid with Zn dust generates a pyrrolo[3,2-d]pyrimidine derivative via nitro reduction followed by cyclization:
-
Nitro → Amine : Zn in acetic acid reduces -NO<sub>2</sub> to -NH<sub>2</sub>.
-
Cyclization : The amine attacks the α,β-unsaturated ketone system, forming a six-membered ring .
| Product | Conditions | Yield |
|---|---|---|
| 5-Amino-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | AcOH, Zn, 80°C, 8 h | 78% |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing nitro group activates the pyrimidine ring for NAS at position 6.
Example
Reaction with amines (e.g., aniline) in DMSO with CsF as a base:
| Reagent | Product | Yield |
|---|---|---|
| Aniline | 6-(N-Phenylamino)-5-nitropyrimidine-2,4(1H,3H)-dione | 65% |
The reaction proceeds via a Meisenheimer intermediate, with the nitro group stabilizing negative charge development .
Vinyl Group Reactivity
The (E)-configured dimethylamino vinyl chain undergoes conjugate additions and cycloadditions:
Michael Addition
The vinyl group acts as a Michael acceptor with nucleophiles like malononitrile:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Malononitrile | 6-(2-(Dimethylamino)-2-cyanoethyl)-5-nitropyrimidine-2,4(1H,3H)-dione | EtOH, piperidine, reflux, 4 h | 70% |
Diels-Alder Reaction
The electron-rich dienophile participates in [4+2] cycloadditions with dienes (e.g., furan):
| Diene | Product | Conditions | Yield |
|---|---|---|---|
| Furan | Furo[2,3-e]pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | Toluene, 110°C, 12 h | 60% |
Functionalization of the Dimethylamino Group
The dimethylamino group undergoes alkylation or acylation:
Acid/Base-Mediated Tautomerism
In acidic media, the pyrimidine ring undergoes protonation at N3, while the nitro group decreases basicity (pK<sub>a</sub> ≈ 1.2). Tautomeric equilibria between lactam and lactim forms influence reactivity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimidine-2,4(1H,3H)-dione Derivatives
Physical and Spectroscopic Properties
- In contrast, styryl-substituted analogs exhibit higher melting points (278–345°C), likely due to stronger intermolecular interactions from nitro or hydroxyl groups .
- Mass Spectrometry: The target compound has a lower molecular weight (m/z 226.93) compared to styryl analogs (e.g., compound 32: m/z 319 [M-H]⁻) due to the smaller dimethylamino-vinyl group .
- NMR Spectroscopy: The dimethylamino group in the target compound produces a singlet at δ ~2.8–3.0 ppm for the N(CH₃)₂ protons, distinct from aromatic proton signals in styryl derivatives (δ ~6.5–8.5 ppm) .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing (E)-6-(2-(Dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?
- Methodology : The compound is synthesized by reacting 6-methyl-5-nitropyrimidine-2,4(1H,3H)-dione with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in anhydrous DMF. Key steps include:
- Heating the suspension to 80°C under N₂, followed by addition of DMF-DMA.
- Stirring for 15 minutes, then heating to 140°C for 30 minutes to form the vinyl group.
- Cooling and vacuum filtration to isolate the product (60% yield).
- Optimization : Temperature control (140°C) and stoichiometric excess of DMF-DMA (2.25 eq.) are critical for maximizing yield. Use of anhydrous DMF prevents side reactions .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key peaks include δ10.97 (s, NH), δ8.06 (d, vinyl proton), and δ5.35 (d, conjugated proton).
- APCI-MS : Observed m/z 226.93 (M+H), consistent with the molecular formula C₈H₁₀N₄O₄.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (e.g., C: 42.48%, H: 4.46%, N: 24.77%).
- Validation : Compare spectral data with literature benchmarks to confirm absence of impurities .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : The compound serves as an intermediate in synthesizing anticancer agents. For example:
- Reduction with Zn dust in glacial acetic acid yields 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a scaffold for antitumor studies.
- In vitro assays (e.g., cytotoxicity against cancer cell lines) are recommended to evaluate bioactivity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the (E)-configured vinyl group during synthesis?
- Methodology :
- The reaction proceeds via nucleophilic attack of the pyrimidine’s amino group on DMF-DMA, forming an intermediate iminium ion.
- Thermal elimination (140°C) generates the trans (E)-vinyl group, favored due to steric hindrance between the dimethylamino group and pyrimidine ring.
- Computational modeling (e.g., DFT) can validate the transition state and regioselectivity .
Q. How do electronic effects of the nitro and dimethylamino groups influence spectroscopic properties?
- Methodology :
- Nitro Group : Withdraws electron density, deshielding adjacent protons (e.g., δ8.06 for the vinyl proton).
- Dimethylamino Group : Electron-donating resonance stabilizes the conjugated system, observed in bathochromic shifts in UV-Vis spectra.
- Comparative Studies : Replace the nitro group with other substituents (e.g., Cl, OMe) to analyze substituent effects on NMR/UV profiles .
Q. What strategies improve the yield of downstream derivatives, such as pyrrolo[3,2-d]pyrimidines?
- Methodology :
- Reduction Conditions : Use Zn dust in glacial acetic acid at 80°C for 16 hours to reduce the nitro group and cyclize the intermediate.
- Catalysis : Screen Pd/C or other catalysts for selective reduction.
- Purification : Employ recrystallization (e.g., from ethanol) or column chromatography to isolate derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
